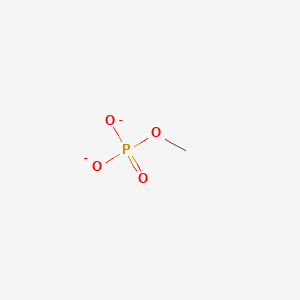
Monomethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phosphate(2-) is dianion of methyl phosphate arising from deprotonation of both OH groups of the phosphate. It has a role as a phosphoantigen and an epitope. It is a conjugate base of a methyl dihydrogen phosphate.
Wissenschaftliche Forschungsanwendungen
Phosphoester Hydrolysis in Biological Systems
Monomethyl phosphate is pivotal in understanding the hydrolysis of phosphate monoesters, a key biological reaction. Investigations using hybrid quantum mechanical and molecular mechanical simulations revealed detailed free energy landscapes of this process. This is particularly significant for understanding biological mechanisms involving phosphate groups (Li et al., 2012).
Biomembrane Adhesion
This compound derivatives have been used in creating a universal biomembrane adhesive. This adhesive exhibits rapid attachment to mammalian cell membranes and is valuable in tissue engineering and drug delivery applications (Yu et al., 2013).
Phosphorus Source for Plant Growth
Various phosphates, including this compound, have been evaluated as phosphorus sources for plant growth. These studies are crucial for understanding the bioavailability of different phosphorus sources in agriculture (Johnston & Richards, 2003).
Plasma Polymer Coatings
Research on plasma polymer coatings containing phosphorus, like this compound, has shown their potential in bio-interfacial applications. This is relevant in the development of biomaterials and medical implants (Siow et al., 2014).
Protein Modification and Artificial Blood
This compound esters have been studied for their potential in protein modification and artificial blood applications. This research is significant for biomedical applications, including transfusion medicine (Kluger, 1994).
Polymer Synthesis and Biomedical Applications
Studies have explored the ring-opening polymerization of cyclic ethylene phosphate monomers, including this compound, for biomedical applications. This polymerization process is key in developing new materials for medical use (Nifant’ev et al., 2018).
Addressing Phosphate Crisis
Research has highlighted the critical role of phosphates, including this compound, in global agriculture and the impending phosphate crisis. This is vital for sustainable agriculture and environmental conservation (Abelson, 1999).
Biological Interactions Study Model
This compound's interaction with biogenic amines offers a model for studying biological interactions, relevant in pharmacology and neuroscience (Katz et al., 1977).
Environmental Applications
Research on this compound adsorption to soil minerals like goethite informs us about its role in the global phosphorus cycle, which is crucial for environmental science and soil chemistry (Persson et al., 2012).
Effects on Human Erythrocytes
Studies have explored the effects of phosphates on the oxygen equilibrium of human erythrocytes, contributing to our understanding of blood chemistry and physiology (Chanutin & Curnish, 1967).
Eigenschaften
Molekularformel |
CH3O4P-2 |
|---|---|
Molekulargewicht |
110.01 g/mol |
IUPAC-Name |
methyl phosphate |
InChI |
InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4)/p-2 |
InChI-Schlüssel |
CAAULPUQFIIOTL-UHFFFAOYSA-L |
SMILES |
COP(=O)([O-])[O-] |
Kanonische SMILES |
COP(=O)([O-])[O-] |
Synonyme |
methyl phosphate disodium salt, hexahydrate methylphosphate methylphosphate diammonium salt methylphosphate diammonium salt, dihydrate methylphosphate dipotassium salt methylphosphate monoammonium salt methylphosphate monopotassium salt methylphosphate monosodium salt methylphosphate vanadium salt methylphosphate, phosporic-(17)O-(18)O acid (16)O-methyl ester, disodium salt, (R)-isomer monomethyl phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)

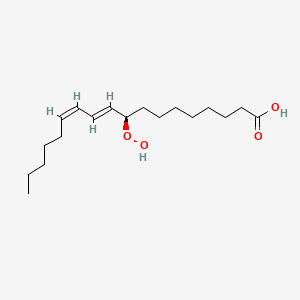

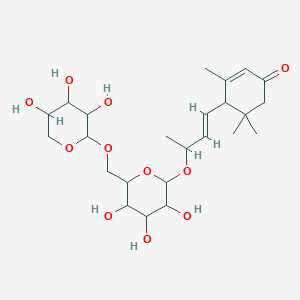

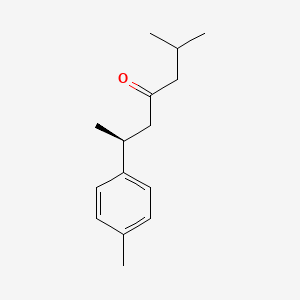
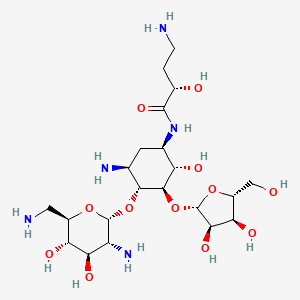
![3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1254686.png)

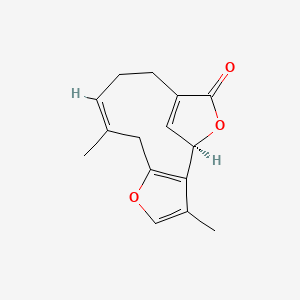
![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)
